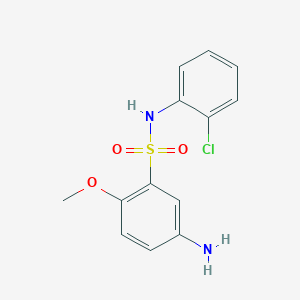

5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide typically involves the following steps:

Nitration: The starting material, 2-methoxybenzenesulfonamide, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

Chlorination: The amino group is then reacted with 2-chlorobenzoyl chloride in the presence of a base like pyridine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions including:

Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of different amine derivatives.

Substitution: Formation of various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential antibacterial and antifungal properties.

Medicine: Investigated for its potential use in developing new drugs.

Industry: Used in the production of dyes, pigments, and other chemical intermediates.

Wirkmechanismus

The mechanism of action of 5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sulfamethoxazole: Another sulfonamide with similar antibacterial properties.

Sulfadiazine: A sulfonamide used in the treatment of bacterial infections.

Sulfapyridine: Known for its use in treating dermatitis herpetiformis.

Uniqueness

5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide is unique due to its specific substitution pattern, which may confer different pharmacokinetic and pharmacodynamic properties compared to other sulfonamides. Its methoxy group and chlorophenyl substitution may enhance its binding affinity and specificity towards bacterial enzymes, making it a promising candidate for further research and development.

Biologische Aktivität

5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide, commonly referred to as a sulfonamide compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

1. Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-chloro-5-methoxybenzenesulfonyl chloride with an appropriate amine. Characterization of the compound is achieved through spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques confirm the structural integrity and purity of the synthesized compound.

Sulfonamides like this compound primarily act by inhibiting specific enzymes or pathways relevant to disease processes:

- Inhibition of Carbonic Anhydrases (CAs) : Recent studies have shown that sulfonamides can inhibit transmembrane isoforms of carbonic anhydrases (CA IX and CA XII), which are implicated in tumor progression and metastasis. In vitro assays demonstrated that modifications to sulfonamide structures can enhance their inhibitory activity against these enzymes, with some compounds exhibiting IC50 values as low as 51.6 nM against CA IX .

- MAPK Pathway Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit MAPK pathways, which are crucial in cancer cell proliferation and survival. Molecular docking studies indicate a strong binding affinity for MAPK1, suggesting potential use in cancer therapies .

2.2 Anticancer Activity

Several studies have highlighted the anticancer properties of sulfonamide derivatives:

- Cell Proliferation Inhibition : The compound has shown significant inhibitory effects on various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and HT-29 (colon cancer). For instance, compounds derived from similar structures exhibited IC50 values ranging from 0.126 μM to 0.87 μM against these cell lines, demonstrating a promising therapeutic window .

- Mechanisms of Action : The anticancer effects are attributed to several mechanisms:

3.1 Case Study on Antileishmanial Activity

A study investigated the efficacy of diarylsulfonamide derivatives against Leishmania infantum amastigotes, with findings indicating that certain sulfonamide compounds exhibit potent antileishmanial activity. The study emphasized the need for new treatments due to resistance against existing therapies .

3.2 Clinical Implications in Cancer Treatment

Research involving novel sulfonamide derivatives demonstrated their potential as effective agents against resistant cancer types. For example, one study reported that specific derivatives not only inhibited tumor growth but also reduced metastasis in animal models, highlighting their clinical relevance .

4. Conclusion

This compound represents a significant advancement in the field of medicinal chemistry with promising biological activities against various diseases, particularly cancer and infectious diseases like leishmaniasis. Future research should focus on optimizing its structure for enhanced efficacy and reduced side effects while exploring its full therapeutic potential.

5. Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄ClN₃O₃S |

| IC50 against CA IX | 51.6 - 99.6 nM |

| IC50 against MDA-MB-231 | 0.126 μM |

| Apoptosis Induction (Caspase 9) | Increased levels observed |

Eigenschaften

IUPAC Name |

5-amino-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3S/c1-19-12-7-6-9(15)8-13(12)20(17,18)16-11-5-3-2-4-10(11)14/h2-8,16H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZSCGAIKRDEPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26724262 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.